Punctaporonin E
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Punctaporonin E involves multiple steps, including the formation of the cyclobuta[g]indene core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
advancements in synthetic chemistry may pave the way for more efficient production techniques in the future .
Chemical Reactions Analysis
Types of Reactions
Punctaporonin E undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, Punctaporonin E is studied for its unique structure and reactivity.
Biology
In biology, this compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties. Studies have shown that iridoid derivatives can interact with various biological targets, making them promising candidates for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a potential candidate for treating various diseases, including inflammatory disorders and oxidative stress-related conditions .
Industry
In the industrial sector, this compound’s unique structure and reactivity make it a valuable intermediate for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Punctaporonin E involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its unique structure allows it to interact with specific enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Melleolide C: Another iridoid derivative with a similar structure but different functional groups.
15-Hydroxy-5’-O-methylmelledonal: A compound with a similar cyclobuta[g]indene core but different substituents.
Rehmaglutin C: A closely related compound with slight variations in its structure.
Uniqueness
What sets Punctaporonin E apart from these similar compounds is its specific arrangement of hydroxyl and methyl groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
65522-91-0 |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2aS,4aR,7R,7aR,7bR)-7a-(hydroxymethyl)-2,2,4a-trimethyl-3,4,7,7b-tetrahydro-1H-cyclobuta[g]indene-2a,7-diol |
InChI |
InChI=1S/C15H24O3/c1-12(2)8-10-14(9-16)11(17)4-5-13(14,3)6-7-15(10,12)18/h4-5,10-11,16-18H,6-9H2,1-3H3/t10-,11-,13+,14+,15+/m1/s1 |
InChI Key |
FELGSSRBVNYFNO-MFHWUAJNSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]3([C@@H]([C@]1([C@@H](C=C2)O)CO)CC3(C)C)O |
SMILES |
CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |
Canonical SMILES |
CC1(CC2C1(CCC3(C2(C(C=C3)O)CO)C)O)C |
Synonyms |
M 171950 M171950 punctaporonin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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